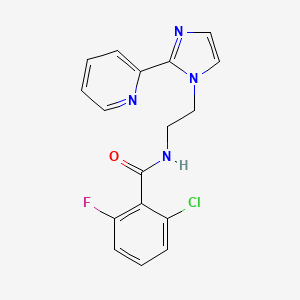

2-chloro-6-fluoro-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

2-chloro-6-fluoro-N-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClFN4O/c18-12-4-3-5-13(19)15(12)17(24)22-9-11-23-10-8-21-16(23)14-6-1-2-7-20-14/h1-8,10H,9,11H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUXSIJLQXFBCIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC=CN2CCNC(=O)C3=C(C=CC=C3Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClFN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Chloro-6-fluoro-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and inhibition of specific enzymatic pathways. This article explores the biological activity of this compound, synthesizing data from various studies and highlighting its efficacy against different biological targets.

Chemical Structure and Properties

The compound features a complex structure that includes a chloro and fluoro substituent on a benzamide core, linked to a pyridinyl-imidazolyl moiety. The molecular formula is , and its molecular weight is approximately 335.79 g/mol.

The biological activity of this compound is primarily attributed to its ability to act as an inhibitor for various kinases involved in cancer progression. Specifically, it has shown promise as an inhibitor of the FGFR (Fibroblast Growth Factor Receptor) pathway, which is crucial for tumor growth and survival.

Table 1: Biological Activity Overview

Case Studies

Several studies have evaluated the effectiveness of this compound against various cancer cell lines:

- Study on Cancer Xenografts : In vivo experiments demonstrated that the compound significantly delayed tumor growth in xenograft models, indicating its potential as a therapeutic agent in cancer treatment.

- Inhibition of HIV-1 : Related compounds with similar structural features have shown potent activity against HIV-1, suggesting that modifications to the structure can lead to broad-spectrum antiviral agents. The efficacy against HIV mutants indicates a potential for further development in antiviral therapies .

- Kinase Inhibition Profiles : The compound's structural analogs were assessed for their ability to inhibit RET kinase activity, with promising results indicating moderate to high potency in ELISA-based assays .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that specific substitutions on the benzamide and imidazole rings significantly enhance biological activity. The presence of halogen atoms (chlorine and fluorine) appears to be crucial for optimizing binding affinity and selectivity towards target enzymes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Benzamide Derivatives with Phenethylamine Linkers

Compound A : N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

- Structure : Benzamide linked to a 3,4-dimethoxyphenethylamine group.

- Synthesis : 80% yield via reaction of benzoyl chloride with 3,4-dimethoxyphenethylamine .

- Properties : Melting point = 90°C; lacks halogen substituents.

- Key Difference : The absence of chloro/fluoro groups and the imidazole-pyridine system reduces electronic complexity compared to the target compound.

Compound B : 2-Hydroxy-N-[2-(3,4-methoxyphenyl)ethyl]benzamide (Rip-D)

- Structure : 2-hydroxybenzamide analog of Rip-B.

- Synthesis : 34% yield via reaction of methyl salicylate with 3,4-dimethoxyphenethylamine .

- Key Difference : Polar hydroxyl substituent contrasts with the electron-withdrawing chloro/fluoro groups in the target compound, affecting solubility and binding interactions.

Table 1: Comparison of Benzamide Analogs

| Property | Target Compound | Rip-B | Rip-D |

|---|---|---|---|

| Substituents | 2-Cl, 6-F, imidazole-pyridine | 3,4-OCH₃ | 2-OH, 3,4-OCH₃ |

| Melting Point (°C) | N/A | 90 | 96 |

| Synthesis Yield (%) | N/A | 80 | 34 |

Benzoimidazole Derivatives with Halogen Substituents

Compound C : 2-Chloro-6-fluoro-1H-benzo[d]imidazole

- Structure : Benzoimidazole core with Cl and F at positions 2 and 4.

- Similarity Score : 0.82 (structural resemblance due to halogen positions) .

- Key Difference : Lacks the benzamide and pyridine-imidazole-ethyl chain, simplifying the scaffold.

Compound D : 2-Chloro-7-fluoro-1H-benzo[d]imidazole

- Structure : Benzoimidazole with Cl and F at positions 2 and 5.

- Similarity Score : 0.78 .

- Key Difference : Altered halogen positioning may influence steric and electronic properties compared to the target compound.

Table 2: Benzoimidazole Analogs

| Property | Target Compound | Compound C | Compound D |

|---|---|---|---|

| Core Structure | Benzamide + imidazole-pyridine | Benzoimidazole | Benzoimidazole |

| Halogen Positions | 2-Cl, 6-F (benzamide) | 2-Cl, 6-F (core) | 2-Cl, 7-F (core) |

Pyridazinone-Linked Benzamide Analogs

Compound E : 2-Chloro-6-fluoro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

- Structure: Benzamide with Cl/F substituents linked to a pyridazinone ring via an ethyl chain.

- Molecular Weight : 401.8 g/mol .

Table 3: Heterocyclic System Comparison

| Property | Target Compound | Compound E |

|---|---|---|

| Heterocycle | Imidazole-pyridine | Pyridazinone |

| Molecular Weight | ~400 (estimated) | 401.8 |

| Functional Groups | Chloro, fluoro | Chloro, fluoro, methoxy |

Research Findings and Implications

- Heterocyclic Diversity: The imidazole-pyridine system in the target compound offers distinct binding modes compared to benzoimidazoles (Compounds C/D) or pyridazinones (Compound E), which may influence target selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.